4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol
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Overview
Description
4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is of interest due to its unique chemical structure, which combines a benzodiazepine core with a phenolic group and a fluorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the chloro and fluoro substituents. One common method involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Substituent: The fluorinated aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Phenol Formation: The phenolic group can be introduced through hydroxylation of the aromatic ring using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepines.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzodiazepines and other reduced derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the chloro and fluoro substituents may influence the binding affinity and selectivity of the compound for different GABA receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its strong anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
4-chloro-2-[4-(3-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific combination of chloro and fluoro substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the phenolic group also adds to its uniqueness, potentially affecting its solubility and reactivity.
Properties
Molecular Formula |
C21H14ClFN2O |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-chloro-2-[2-(3-fluorophenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C21H14ClFN2O/c22-14-8-9-21(26)16(11-14)20-12-19(13-4-3-5-15(23)10-13)24-17-6-1-2-7-18(17)25-20/h1-11,26H,12H2 |
InChI Key |
QBPLTGGRWXBFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)Cl)O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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